molecular formula C6H6F2N2O B2424663 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1094484-55-5

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Número de catálogo: B2424663
Número CAS: 1094484-55-5
Peso molecular: 160.124
Clave InChI: NNHXBZAWJIBFFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1094484-55-5) is a high-value chemical building block in agrochemical research and development. Its primary research application is as a critical precursor in the synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicides . This class of fungicides targets mitochondrial complex II, disrupting cellular energy production in fungi . The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl moiety, which can be derived from this aldehyde, is a key active fragment found in several commercial fungicides, including bixafen, fluxapyroxad, and benzovindiflupyr . Researchers utilize this compound as an intermediate to efficiently construct these complex molecules by further oxidizing the aldehyde group to a carboxylic acid or converting it into an acid chloride for subsequent amide bond formation with various aniline derivatives . The structure-activity relationships of these amides are a significant area of study, with research indicating that modifications to the amine component can lead to substantial changes in antifungal efficacy against a broad spectrum of phytopathogenic fungi . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXBZAWJIBFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094484-55-5
Record name 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Two-Step Cyclization-Hydrolysis Protocol

The foundational synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a precursor to the aldehyde derivative, involves:

  • Substitution/Hydrolysis : Reacting 2,2-difluoroacetyl halide (X = F, Cl) with α,β-unsaturated esters (R₁ = C₁–C₄ alkyl) in the presence of triethylamine or N,N-diisopropylethylamine. Optimal solvent systems include dioxane or tetrahydrofuran, with a molar ratio of 1:0.95–0.98 for the halide and ester.
  • Condensation/Cyclization : Treating the α-difluoroacetyl intermediate with methylhydrazine aqueous solution (40%) catalyzed by NaI or KI at −30°C to −20°C. This step achieves a 95:5 ratio of the target 3-(difluoromethyl) isomer to the 5-(difluoromethyl) byproduct.

Key Data :

Parameter Value Source
Yield (crude product) 75.9–79.6%
Isomer Ratio (3-:5-) 94:6 to 96:4
Purity Post-Recrystallization 99.3–99.6% (HPLC)

Recrystallization in 35–40% aqueous methanol or ethanol further refines purity to >99.5%, demonstrating the method’s scalability.

Fluorination Strategies for Pyrazole Derivatives

Phase-Transfer Catalyzed Fluorination

While direct methods for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde are sparsely documented, analogous fluorination techniques for 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde provide transferable insights:

  • Substrate : 5-Chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde.
  • Conditions : Spray-dried KF (1.2 eq) with tetrabutylammonium hydrogen sulfate (3 mol%) in dimethylformamide (DMF) at 150°C for 3 hours.
  • Outcome : 100% conversion to the 5-fluoro derivative, showcasing the efficacy of phase-transfer catalysts in heteroaromatic fluorination.

Reaction Optimization :

Variable Optimal Setting Impact on Yield
Catalyst Loading 3 mol% Bu₄N⁺HSO₄⁻ Maximizes rate
Solvent DMF > DMAc Enhances solubility
Temperature 150°C Ensures complete conversion

Challenges in Aldehyde Functionalization

The oxidation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to the corresponding aldehyde remains underexplored in the literature. Potential pathways include:

  • Rosenmund Reduction : Hydrogenation of the acid chloride over Pd/BaSO₄ catalyst.
  • Swern Oxidation : Using oxalyl chloride and dimethyl sulfide to convert alcohol intermediates.

However, these methods require validation for pyrazole systems, as steric and electronic effects from the difluoromethyl group may necessitate tailored conditions.

Industrial-Scale Considerations

Environmental and Cost Factors

  • Solvent Recovery : DMF and dichloromethane require distillation for reuse, impacting process sustainability.
  • Catalyst Cost : NaI/KI are economical (<$50/kg), whereas phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) add ~$15–20 per kg of product.

Análisis De Reacciones Químicas

Key Structural Features and Reactivity

The carbaldehyde group (-CHO) in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is highly reactive due to its electrophilic carbonyl carbon. This functional group typically undergoes:

  • Nucleophilic addition (e.g., with alcohols, amines, or hydrides).

  • Oxidation (to carboxylic acids).

  • Reduction (to alcohols or alkanes).

  • Condensation reactions (e.g., formation of imines, oximes).

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

  • Condensation/Cyclization : Reacts with methylhydrazine under acidic conditions to form pyrazole derivatives .

  • Recrystallization : Purified using aqueous ethanol or methanol mixtures (35–65% alcohol) .

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride

  • Substitution Reactions : The carbonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other derivatives .

  • Mechanistic Insight : Reacts with pyridin-2-amine in dichloromethane to yield substituted amides .

Limitations of Available Data

  • Functional group chemistry : Aldehyde reactivity principles.

  • Structural analogs : Behavior of carboxylic acid and carbonyl chloride derivatives in condensation, substitution, and purification steps .

Research Gaps

  • Direct reaction data : No experimental data or mechanisms for the carbaldehyde’s reactions are present in the sources.

  • Biological activity : While the carboxylic acid derivative shows antifungal properties, analogous activity for the carbaldehyde is unexplored in the provided materials.

Proposed Experimental Framework

To characterize the carbaldehyde’s reactions, the following approaches could be considered:

  • Nucleophilic Addition : Test reactions with hydrides (e.g., NaBH₄), alcohols (e.g., ethanol), or amines (e.g., pyridin-2-amine) .

  • Oxidation/Reduction : Use conditions analogous to the carboxylic acid’s synthesis (e.g., alkali hydrolysis) .

  • Condensation Reactions : Explore formation of imines or alditols under acidic/basic conditions.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives with enhanced biological activities. The compound can be transformed into various pyrazole derivatives, which are valuable in pharmaceutical research.

Agricultural Chemistry

This compound has been explored as an intermediate in the synthesis of fungicides. Specifically, it is involved in the development of succinate dehydrogenase inhibitors, a new class of fungicides that have shown promising efficacy against various phytopathogenic fungi. Studies indicate that derivatives of this compound exhibit moderate to excellent antifungal activity, making them potential alternatives to traditional fungicides like boscalid .

Medicinal Chemistry

Research has highlighted the potential therapeutic applications of this compound, particularly in anti-inflammatory and antimicrobial treatments. Its interactions with biological targets suggest mechanisms for these activities, including enhanced binding affinity due to the difluoromethyl group .

Case Study 1: Antifungal Activity

In a controlled laboratory setting, derivatives of this compound were tested against Zymoseptoria tritici, a significant fungal pathogen affecting crops. The results demonstrated that certain derivatives exhibited antifungal properties surpassing those of established fungicides.

Case Study 2: Synthesis and Biological Evaluation

A series of pyrazole derivatives synthesized from this compound were evaluated for their biological activity. The study focused on their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The results indicated significant anti-inflammatory effects, suggesting potential therapeutic uses in treating inflammatory diseases .

Mecanismo De Acción

The primary mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves the inhibition of succinate dehydrogenase (SDH), an enzyme in the mitochondrial respiratory chain. By inhibiting SDH, the compound disrupts cellular respiration, leading to the death of fungal cells. This mechanism is particularly effective against a broad spectrum of fungal species .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its lipophilicity and stability, making it a valuable intermediate in the synthesis of various bioactive compounds .

Actividad Biológica

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as a potential fungicide. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C6H5ClF2N2O
  • Molar Mass : 194.57 g/mol
  • Density : 1.52 g/cm³ (predicted)
  • Boiling Point : 271.7 °C (predicted)
  • pKa : -3.18 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of difluoroacetic acid derivatives with hydrazine derivatives, leading to the formation of the pyrazole ring. The process has been optimized for industrial production, focusing on high yield and low cost of raw materials .

Antifungal Activity

Research indicates that this compound and its derivatives exhibit significant antifungal properties. A notable study demonstrated that compounds derived from this structure showed higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides like boscalid. Specifically, compound SCU2028 was effective against rice sheath blight with an EC50 value significantly lower than that of established fungicides .

Fungus EC50 Value (µg/mL) Control (Boscalid) EC50 Value (µg/mL)
Colletotrichum orbiculare5.5010.00
Rhizoctonia solani14.4020.00
Phytophthora infestans75.54100.00
Fusarium moniliforme79.4290.00
Botryosphaeria berengeriana28.2935.00

This table summarizes the antifungal efficacy of selected derivatives compared to boscalid, illustrating the potential advantages of using these compounds in agricultural applications.

The mechanism underlying the antifungal activity of these compounds primarily involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain of fungi . This mode of action is similar to other fungicides in the same class and is crucial for their effectiveness against a broad spectrum of fungal species.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. Compounds with larger substituents on the pyrazole ring tend to exhibit enhanced antifungal properties due to increased steric hindrance and electrostatic interactions .

Case Studies

  • Study on Pyrazole Derivatives :
    A series of novel pyrazole derivatives were synthesized and tested for antifungal activity against seven different phytopathogenic fungi. The study found that certain modifications led to improved efficacy, highlighting the importance of chemical structure in determining biological activity .
  • Environmental Impact Assessment :
    Research has shown that metabolites of this compound, such as those derived from fluxapyroxad, are present in agricultural environments, raising concerns about ecological safety and sustainability .

Q & A

Q. What are the key synthetic routes for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The compound is synthesized via the Paal-Knorr method for pyrazole ring formation, followed by functionalization steps. Key steps include:

  • Pyrazole Core Synthesis : Cyclocondensation of hydrazine derivatives with difluoromethyl-containing diketones under acidic conditions .
  • Carbaldehyde Formation : Vilsmeier-Haack reaction using POCl₃ and DMF to introduce the aldehyde group at the 4-position of the pyrazole ring .
  • Critical Conditions :
    • Use of SOCl₂ as both reactant and solvent for acid chloride intermediates, requiring slow addition under ice baths to avoid side reactions .
    • Strict temperature control (<5°C) during aldehyde group introduction to prevent over-oxidation .

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield RangeKey Challenges
Pyrazole RingHydrazine derivatives, difluoromethyl diketones, H₂SO₄60–75%Byproduct formation due to incomplete cyclization
CarbaldehydePOCl₃, DMF, 0–5°C45–60%Sensitivity to moisture and temperature

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR confirm the presence of the difluoromethyl (-CF₂H) group and aldehyde proton (δ ~9.8 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure determination, with ORTEP-3 for graphical representation of bond lengths/angles .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities from synthetic intermediates .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from SOCl₂ or aldehyde vapors .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Table 2: Safety Profile (UN GHS Revision 8)

Hazard ClassSignal WordPrecautionary Measures
Not classifiedNoneAvoid dust formation; rinse skin/eyes immediately upon exposure

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity in downstream applications?

Methodological Answer:

  • Intermolecular Interactions : Hirshfeld surface analysis reveals dominant H-bonding (C=O⋯H) and halogen interactions (C-F⋯H), stabilizing the crystal lattice .
  • Impact on Reactivity : Planar pyrazole rings facilitate stacking interactions, enhancing stability in solid-phase reactions (e.g., amide coupling for fungicides) .
  • Refinement Tools : SHELXL refines disordered difluoromethyl groups using restraints on bond lengths and angles .

Q. Table 3: Crystallographic Data

ParameterValueTechnique
Space GroupP2₁/cSingle-crystal X-ray diffraction
R-factor<0.05SHELXL refinement
Key BondsC4=O: 1.21 Å; C-F: 1.33 ÅORTEP-3 visualization

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of derivatives?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation (e.g., aldehyde oxidation) that reduces in vivo efficacy .
  • Structural Modifications : Replace the aldehyde group with oxime or hydrazone moieties to enhance stability while retaining antifungal activity .
  • Docking Studies : Molecular docking with fungal CYP51 enzymes identifies steric clashes caused by the difluoromethyl group, guiding scaffold optimization .

Q. How can computational methods guide the design of novel derivatives with improved antifungal activity?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with antifungal IC₅₀ values .
  • MD Simulations : Evaluate binding affinity of derivatives to target proteins (e.g., β-tubulin) over 100-ns trajectories .

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable research?

Methodological Answer:

  • Challenge : Low yields in Vilsmeier-Haack reactions due to competing side reactions.
  • Solution : Use flow chemistry for precise temperature control and reduced reaction times .
  • Alternative Routes : Enzymatic catalysis (e.g., lipases) for greener aldehyde synthesis, though limited by substrate specificity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.